Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-
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Overview
Description
Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with a pyrimidinyl group and two methoxy groups. Its molecular formula is C13H14N4O2, and it is known for its potential in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzonitrile with 2,4-diamino-5-pyrimidinemethanol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 5-[(2,4-diamino-5-pyrimidinyl)oxy]-2-methoxy-4-(1-methylethyl)
- 5-[(2,4-Diamino-5-pyrimidinyl)methyl]-1,2,3-benzenetriol
Uniqueness
Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Benzonitrile, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, also referred to by its CAS number 848666-16-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₄O₂
- Molecular Weight : 246.265 g/mol
- Structural Characteristics : The compound features a benzonitrile moiety with a pyrimidine ring substituted by amino groups, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial and antiviral agent. The following sections summarize key findings from various studies.
Antibacterial Activity
Research indicates that derivatives of 2,4-diaminopyrimidines exhibit varying degrees of antibacterial activity. For instance, compounds similar to benzonitrile have been shown to inhibit dihydrofolate reductase (DHFR) in Escherichia coli, although with significantly reduced potency compared to trimethoprim .
Table 1: Antibacterial Activity Comparison
Compound | Target Enzyme | Inhibition Potency |
---|---|---|
Benzonitrile Derivative | DHFR in E. coli | ~300-fold less than trimethoprim |
Trimethoprim | DHFR in E. coli | Standard reference |
Antiviral Activity
The antiviral potential of benzonitrile derivatives has also been investigated. Some studies suggest that modifications to the pyrimidine structure can enhance the efficacy against specific viral targets. For example, certain analogs showed improved activity against viral reverse transcriptase compared to standard treatments .
The mechanisms through which benzonitrile and its derivatives exert their biological effects include:
- Enzyme Inhibition : Compounds like this benzonitrile derivative inhibit enzymes critical for bacterial growth and viral replication.
- Cellular Uptake : The structural properties may facilitate cellular uptake, enhancing bioavailability and efficacy.
- Modulation of Metabolic Pathways : By inhibiting key enzymes, these compounds can disrupt metabolic pathways essential for pathogen survival.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various benzonitrile derivatives against E. coli. The results demonstrated that while some derivatives were effective inhibitors of DHFR, their potency was significantly lower than that of trimethoprim. This suggests that while structural modifications can enhance activity, they may not always lead to superior antibacterial agents .
Study 2: Antiviral Potential
In another investigation focusing on antiviral properties, certain analogs of benzonitrile were tested for their ability to inhibit reverse transcriptase in HIV. Results indicated that specific modifications to the pyrimidine ring improved binding affinity and inhibitory action compared to existing antiviral drugs .
Properties
CAS No. |
55687-58-6 |
---|---|
Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzonitrile |
InChI |
InChI=1S/C14H15N5O2/c1-20-11-4-8(5-12(21-2)10(11)6-15)3-9-7-18-14(17)19-13(9)16/h4-5,7H,3H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
NVINOPOHEGEHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C#N)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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